2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
Overview
Description
2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Ligand Design
A novel pentadentate amine/imine ligand, derived from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, and its reaction with 2-vinylpyridine, has shown potential in forming complexes with first-row transition metals such as Ni, Fe, Zn, and Cu. These complexes, characterized by single-crystal X-ray structure analyses, exhibit varied coordination environments and have implications for the design of new metal-organic frameworks and catalysts (Schmidt, Wiedemann, & Grohmann, 2011).
Catalysis
Research on Group 10 metal aminopyridinato complexes has highlighted their synthesis, structure, and application in aryl-Cl activation and hydrosilane polymerization. These complexes serve as efficient catalysts for Suzuki cross-coupling reactions and polymerization of MeH2SiSiH2Me towards soluble, linear poly(methylsilane), demonstrating the versatile catalytic applications of pyridine-based ligands (Deeken et al., 2006).
Anti-inflammatory Activity
A study on the anti-inflammatory activity of 3-cyano-2-pyridone based compounds revealed significant potential. Through synthesis, crystallization, and polymorphic analysis, these compounds exhibited promising anti-inflammatory effects, showcasing the therapeutic potential of pyridine derivatives (Rai, Singh, Khanam, & Tewari, 2016).
Synthetic Applications
The versatility of pyridine compounds in synthesis has been demonstrated through reactions of pyridines with acetylenic esters, leading to a variety of heterocyclic compounds. These synthetic methodologies offer valuable routes for the preparation of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Acheson & Woollard, 1975).
Nanoporous Materials
The development of silsesquioxane-based fluorescent nanoporous polymers derived from novel AIE chromophores illustrates the application of pyridine derivatives in material science. These materials, capable of concurrent detection and adsorption of Ru3+, represent an innovative approach to sensing and removal of heavy metal ions, highlighting the intersection of organic synthesis and material engineering (Yan, Yang, & Liu, 2020).
Mechanism of Action
Mode of Action
It is known that the compound contains a nitrile group, which can interact with various enzymes and receptors in the body .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Properties
IUPAC Name |
2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUDJVQMGJPEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435949 | |
Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260981-46-2 | |
Record name | 2-methyl-2-(4-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.